

# Physical and chemical properties of 2-Amino-6-bromoquinoline

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## Compound of Interest

Compound Name: *6-Bromoquinolin-2-amine*

Cat. No.: B1338655

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## 2-Amino-6-bromoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of 2-Amino-6-bromoquinoline. The information is intended to support research, discovery, and development activities involving this quinoline derivative. Due to the limited availability of experimental data for this specific compound, some properties are predicted or inferred from closely related analogs, which is duly noted.

## Chemical and Physical Properties

2-Amino-6-bromoquinoline is a halogenated aminoquinoline that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, combining a basic amino group and a reactive bromo substituent on the quinoline scaffold, make it a versatile intermediate for the synthesis of a wide range of functionalized molecules.

Table 1: Physical and Chemical Properties of 2-Amino-6-bromoquinoline and its Hydrochloride Salt

Property	Value (2-Amino-6-bromoquinoline)	Value (2-Amino-6-bromoquinoline hydrochloride)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> · HCl
Molecular Weight	223.07 g/mol	259.53 g/mol
CAS Number	791626-58-9	1170935-81-5
MDL Number	MFCD06738670	MFCD10703346
Appearance	Predicted: Solid	Solid
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Predicted: Soluble in polar organic solvents	Data not available
pKa	Predicted: ~4-5 (for the quinoline nitrogen)	Data not available

Note: Some data is for the hydrochloride salt as indicated. Data for the free base is limited; predictions are based on the properties of similar quinoline derivatives.

## Spectroscopic Data

Detailed experimental spectroscopic data for 2-Amino-6-bromoquinoline is not readily available. The following represents predicted spectral characteristics based on the analysis of closely related compounds such as 6-bromoquinoline.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for 2-Amino-6-bromoquinoline

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Assignment	$\delta$ (ppm)
H-3	~6.7
H-4	~7.8
H-5	~7.9
H-7	~7.6
H-8	~8.0
NH <sub>2</sub>	Broad singlet

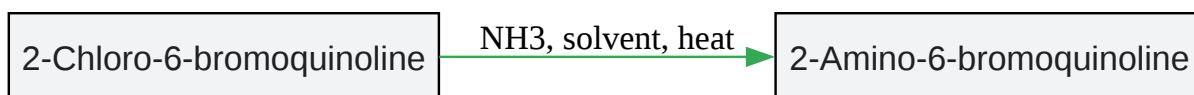
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

## Experimental Protocols

### Synthesis of 2-Amino-6-bromoquinoline

A plausible synthetic route to 2-Amino-6-bromoquinoline involves the amination of a corresponding 2-halo-6-bromoquinoline. A general protocol is outlined below, adapted from known procedures for the synthesis of aminoquinolines.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of 2-Amino-6-bromoquinoline.

Materials:

- 2-Chloro-6-bromoquinoline

- Ammonia (solution in a suitable solvent, e.g., 1,4-dioxane)
- Copper(I) salt (e.g., Cul, as a catalyst)
- A suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
- Sodium hydroxide solution (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

**Procedure:**

- To a sealed reaction vessel, add 2-chloro-6-bromoquinoline, the ammonia solution, and a catalytic amount of a copper(I) salt.
- Heat the reaction mixture with stirring at a temperature typically ranging from 100 to 150 °C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, carefully quench the reaction mixture with water.
- Basify the aqueous solution with a sodium hydroxide solution to a pH of >10.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified 2-Amino-6-bromoquinoline in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the <sup>1</sup>H NMR spectrum.

#### Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Analysis:** Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). The resulting mass spectrum should show the molecular ion peak corresponding to the mass of the compound.

## Reactivity and Biological Activity

### Chemical Reactivity

The chemical reactivity of 2-Amino-6-bromoquinoline is characterized by the functional groups present:

- **Amino Group:** The 2-amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It also influences the electronic properties of the quinoline ring system.
- **Bromo Group:** The 6-bromo substituent can participate in a range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position. This makes it a key handle for the synthesis of more complex molecules.
- **Quinoline Ring:** The quinoline nucleus itself can undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing amino and bromo groups.

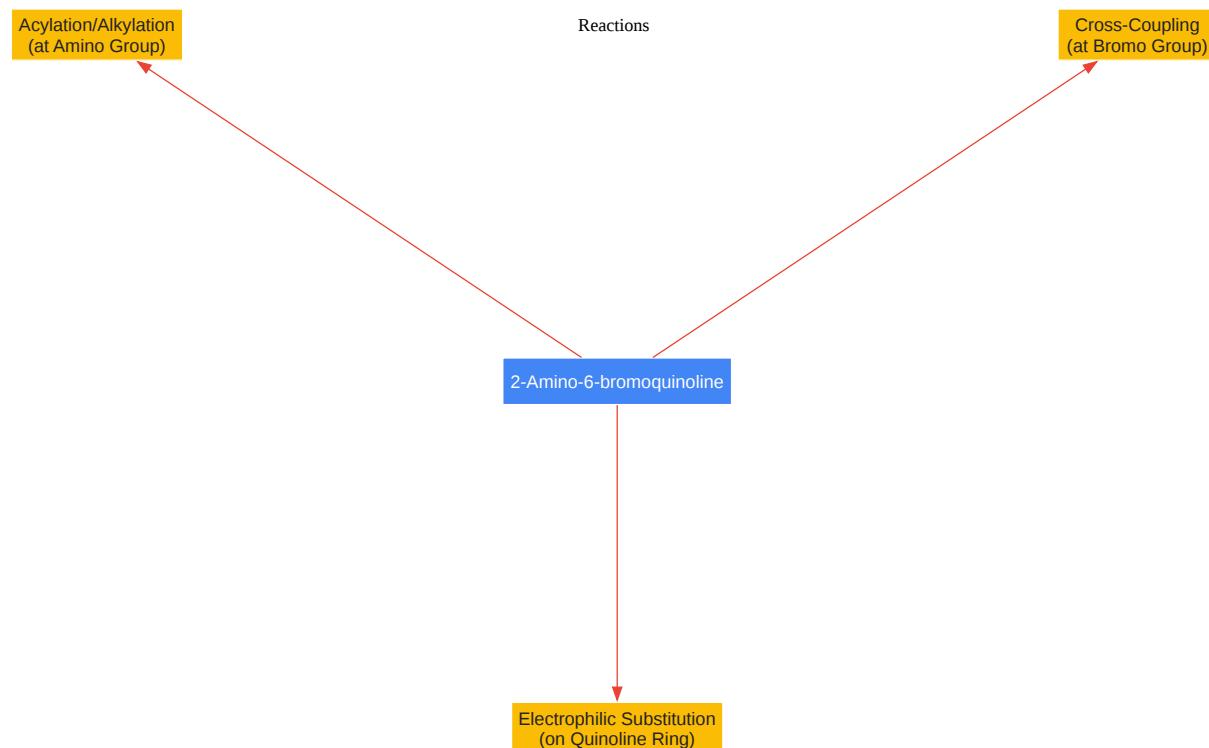
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Figure 2: Key reaction types of 2-Amino-6-bromoquinoline.

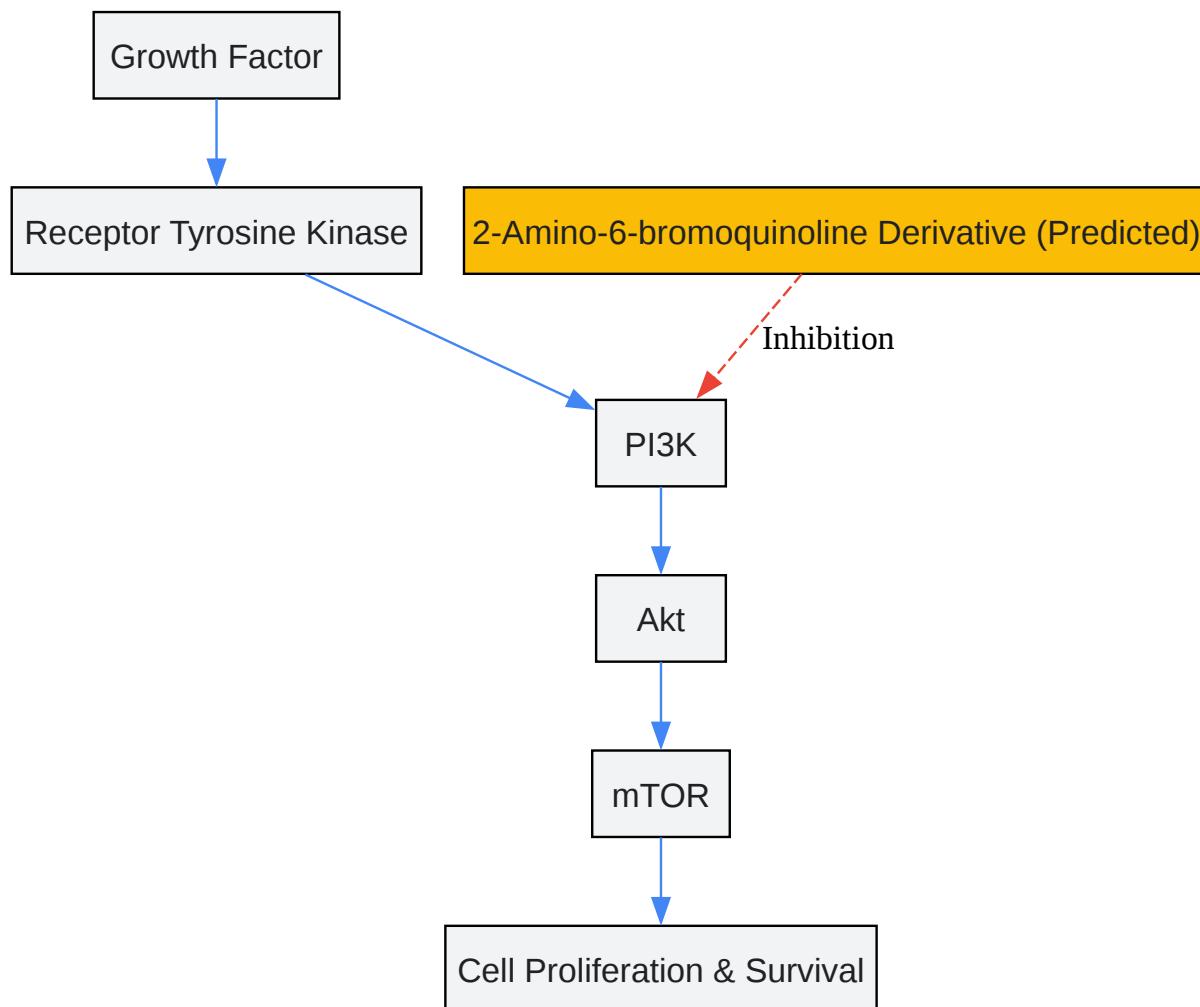
## Biological Activity and Drug Development Potential

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[\[1\]](#)[\[2\]](#) While specific biological data for 2-Amino-6-bromoquinoline is scarce, its structural motifs suggest potential for biological activity.

**Anticancer Potential:** Many substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[\[1\]](#) The mechanism of action often involves the induction of apoptosis.[\[1\]](#) The presence of a halogen at the 6-position can enhance cytotoxic effects.

**Enzyme Inhibition:** Quinoline-based compounds have been shown to inhibit various enzymes, including kinases and DNA topoisomerases.[\[3\]](#) These enzymes are often crucial for cell proliferation and survival, making them attractive targets for cancer therapy.

**Signaling Pathway Modulation:** Derivatives of quinoline have been investigated as inhibitors of critical signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell proliferation and survival.



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Figure 3: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

## Conclusion

2-Amino-6-bromoquinoline is a promising chemical entity for the development of novel therapeutic agents and functional materials. While a comprehensive experimental characterization of its properties is still needed, the available information on related compounds provides a strong foundation for its use in research and development. This guide summarizes the current knowledge and provides a framework for the synthesis and analysis of this versatile compound. Further studies are warranted to fully elucidate its physical, chemical, and biological profile.

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